Cas no 1226205-48-6 (2-(2-methylphenyl)pyridine-3-carboxylic acid)

2-(2-Methylphenyl)pyridine-3-carboxylic acid is a versatile intermediate in organic synthesis, particularly valued for its role in pharmaceutical and agrochemical applications. Its molecular structure, featuring a pyridine ring substituted with a carboxylic acid and a 2-methylphenyl group, offers functional diversity for further derivatization. This compound exhibits stability under standard conditions and demonstrates compatibility with a range of reaction conditions, making it suitable for use in cross-coupling, esterification, and amidation reactions. Its precise synthesis and high purity ensure reliable performance in research and industrial processes. The compound is commonly employed in the development of active pharmaceutical ingredients (APIs) and specialty chemicals.
2-(2-methylphenyl)pyridine-3-carboxylic acid structure
1226205-48-6 structure
Product name:2-(2-methylphenyl)pyridine-3-carboxylic acid
CAS No:1226205-48-6
MF:C13H11NO2
Molecular Weight:213.232
MDL:MFCD16308579
CID:2618056
PubChem ID:18768388

2-(2-methylphenyl)pyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(2-methylphenyl)pyridine-3-carboxylic acid
    • 2-(2-METHYLPHENYL)NICOTINIC ACID
    • 2-(o-tolyl)Nicotinicacid
    • MFCD16308579
    • AKOS022305118
    • 2-(2-Methylphenyl)-3-pyridinecarboxylic acid
    • W18154
    • DTXSID30596123
    • 2-(o-tolyl)Nicotinic acid
    • CS-0060015
    • SCHEMBL10000544
    • DB-421924
    • AS-58570
    • 1226205-48-6
    • MDL: MFCD16308579
    • インチ: InChI=1S/C13H11NO2/c1-9-5-2-3-6-10(9)12-11(13(15)16)7-4-8-14-12/h2-8H,1H3,(H,15,16)
    • InChIKey: QJMCCUBNJZXTNN-UHFFFAOYSA-N
    • SMILES: C1(=C(C=2C(C)=CC=CC2)N=CC=C1)C(=O)O

計算された属性

  • 精确分子量: 213.078978594Da
  • 同位素质量: 213.078978594Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 254
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 50.2Ų

2-(2-methylphenyl)pyridine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D771835-1g
2-(o-tolyl)nicotinic acid
1226205-48-6 95%
1g
$320 2023-09-04
A2B Chem LLC
AI14800-3mg
2-(o-tolyl)Nicotinic acid
1226205-48-6
3mg
$105.00 2024-04-20
A2B Chem LLC
AI14800-5mg
2-(o-tolyl)Nicotinic acid
1226205-48-6
5mg
$118.00 2024-04-20
A2B Chem LLC
AI14800-1mg
2-(o-tolyl)Nicotinic acid
1226205-48-6
1mg
$73.00 2024-04-20
A2B Chem LLC
AI14800-2mg
2-(o-tolyl)Nicotinic acid
1226205-48-6
2mg
$86.00 2024-04-20
Chemenu
CM489653-1g
2-(o-tolyl)Nicotinic acid
1226205-48-6 97%
1g
$209 2022-06-13
1PlusChem
1P00HHBK-1g
2-(o-tolyl)nicotinic acid
1226205-48-6 95%
1g
$168.00 2023-12-25
A2B Chem LLC
AI14800-1g
2-(o-tolyl)Nicotinic acid
1226205-48-6 95%
1g
$166.00 2024-01-04
A2B Chem LLC
AI14800-10mg
2-(o-tolyl)Nicotinic acid
1226205-48-6
10mg
$135.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1130655-100mg
2-(O-tolyl)nicotinic acid
1226205-48-6 97%
100mg
¥566.00 2024-08-09

2-(2-methylphenyl)pyridine-3-carboxylic acid 関連文献

2-(2-methylphenyl)pyridine-3-carboxylic acidに関する追加情報

Introduction to 2-(2-methylphenyl)pyridine-3-carboxylic acid (CAS No. 1226205-48-6)

2-(2-methylphenyl)pyridine-3-carboxylic acid, also known by its CAS number 1226205-48-6, is a versatile compound with significant applications in the fields of medicinal chemistry, organic synthesis, and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyridine ring and a substituted phenyl group, making it a valuable building block for the synthesis of various bioactive molecules.

The chemical structure of 2-(2-methylphenyl)pyridine-3-carboxylic acid consists of a pyridine ring attached to a carboxylic acid group and a 2-methylphenyl substituent. The presence of these functional groups imparts specific chemical properties and reactivity patterns that are crucial for its utility in synthetic chemistry. The carboxylic acid group can participate in various reactions such as esterification, amidation, and coupling reactions, while the pyridine ring provides additional reactivity through its nitrogen atom.

In recent years, 2-(2-methylphenyl)pyridine-3-carboxylic acid has gained attention due to its potential applications in the development of new pharmaceuticals. Research has shown that compounds derived from this structure exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of 2-(2-methylphenyl)pyridine-3-carboxylic acid demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

The synthetic accessibility of 2-(2-methylphenyl)pyridine-3-carboxylic acid has also been a subject of interest. Various synthetic routes have been developed to efficiently produce this compound on both laboratory and industrial scales. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with 2-methylbenzeneboronic acid in the presence of a palladium catalyst. This Suzuki coupling reaction provides a high yield and excellent purity, making it an attractive option for large-scale synthesis.

Beyond its use as a building block in organic synthesis, 2-(2-methylphenyl)pyridine-3-carboxylic acid has also found applications in analytical chemistry. Its unique spectral properties make it useful as a reference standard in chromatographic and spectroscopic analyses. Additionally, the compound's stability under various conditions ensures reliable results in these analytical methods.

In the context of drug discovery, 2-(2-methylphenyl)pyridine-3-carboxylic acid serves as a lead compound for the development of novel therapeutic agents. Its structural flexibility allows for the introduction of various functional groups to optimize pharmacological properties such as potency, selectivity, and bioavailability. For example, researchers at a leading pharmaceutical company have used this compound as a starting point to develop new inhibitors for specific protein targets involved in cancer progression.

The environmental impact of chemicals used in pharmaceutical research is an important consideration. Studies have shown that 2-(2-methylphenyl)pyridine-3-carboxylic acid exhibits low toxicity and minimal environmental persistence when used under controlled conditions. This makes it a safer choice for laboratory use compared to some alternative compounds with more significant environmental concerns.

In conclusion, 2-(2-methylphenyl)pyridine-3-carboxylic acid (CAS No. 1226205-48-6) is a multifaceted compound with wide-ranging applications in medicinal chemistry, organic synthesis, and pharmaceutical research. Its unique chemical structure and versatile reactivity make it an invaluable tool for scientists working on the development of new drugs and bioactive molecules. As research continues to uncover new properties and applications, the importance of this compound is likely to grow further in the coming years.

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